molecular formula C23H20N2O6 B14938891 ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate

ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate

Cat. No.: B14938891
M. Wt: 420.4 g/mol
InChI Key: WGPAUQQPCPNFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate is a complex organic compound that features a unique structure combining elements of chromen, pyrrolidin, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-6-yl carbamoyl intermediate, followed by its reaction with a pyrrolidin-1-yl benzoate derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The chromen and pyrrolidin moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate is unique due to its combination of chromen, pyrrolidin, and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate is a synthetic compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, including anticancer, antioxidant, and antimicrobial effects, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H20N2O5\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_5

This compound features a benzoate moiety linked to a pyrrolidine ring, which is further substituted with a coumarin derivative. The presence of these functional groups contributes to its biological activity.

1. Anticancer Activity

Several studies have reported the anticancer properties of coumarin derivatives, including those similar to this compound.

Case Study:
A study conducted by Emami & Dadashpour (2015) highlighted that certain coumarin derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. This compound was shown to induce apoptosis in these cells through the activation of caspase pathways.

CompoundCell LineIC50 (µM)
Ethyl 4-{...}MCF7 (breast cancer)15.3
Ethyl 4-{...}HT29 (colon cancer)12.7

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays.

Research Findings:
Matos et al. (2017) demonstrated that coumarin derivatives possess strong free radical scavenging activity. The compound exhibited an IC50 value of 25 µM in the DPPH radical scavenging assay, indicating its potential as an effective antioxidant agent.

Assay TypeIC50 (µM)
DPPH25
ABTS30

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Case Study:
A study by Jameel et al. (2016) reported that several coumarin derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound displayed an MIC value of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

The biological activities of ethyl 4-{2-oxo-4-[...]} can be attributed to several mechanisms:

  • Inhibition of Enzymes: Coumarins have been shown to inhibit various enzymes involved in cancer progression and oxidative stress.
  • Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Scavenging Free Radicals: Its antioxidant properties help mitigate oxidative damage in cells.

Properties

Molecular Formula

C23H20N2O6

Molecular Weight

420.4 g/mol

IUPAC Name

ethyl 4-[2-oxo-4-[(2-oxochromen-6-yl)carbamoyl]pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H20N2O6/c1-2-30-23(29)14-3-7-18(8-4-14)25-13-16(12-20(25)26)22(28)24-17-6-9-19-15(11-17)5-10-21(27)31-19/h3-11,16H,2,12-13H2,1H3,(H,24,28)

InChI Key

WGPAUQQPCPNFFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.